molecular formula C19H36N2O B5986186 2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol

2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol

Cat. No.: B5986186
M. Wt: 308.5 g/mol
InChI Key: BLLOSTDKSPAXKI-UHFFFAOYSA-N
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Description

2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of cyclopentyl groups attached to a piperazine ring, which is further connected to an ethanol moiety.

Properties

IUPAC Name

2-[1-cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O/c22-15-11-19-16-20(12-5-8-17-6-1-2-7-17)13-14-21(19)18-9-3-4-10-18/h17-19,22H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLOSTDKSPAXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentylpiperazine: A simpler piperazine derivative with similar structural features.

    2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: Another piperazine derivative with an ethanol moiety.

Uniqueness

2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol is unique due to the presence of two cyclopentyl groups attached to the piperazine ring, which can influence its chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various scientific research applications .

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